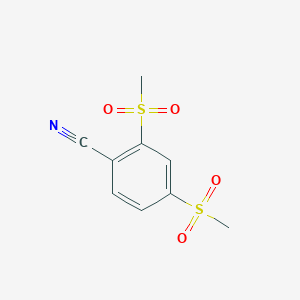

2,4-二甲磺酰基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzonitrile derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. Similarly, paper reports the multicomponent synthesis of a hexahydroquinoline derivative, and paper details the synthesis of a bicyclic ortho-aminocarbonitrile derivative. These methods could potentially be adapted for the synthesis of 2,4-Dimethanesulfonylbenzonitrile by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using X-ray single crystal diffraction in papers , , and . The crystallographic data provide insights into the arrangement of atoms within the molecules and the overall geometry. For example, the compounds in paper are organized as molecular crystals with hydrogen bonds forming a framework. The molecular structure analysis is crucial for understanding the physical properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of benzonitrile derivatives is explored in paper , where the nitration of dimethylbenzonitriles leads to the formation of nitroacetoxy adducts and subsequent thermolysis results in a rearrangement of the nitro group. This study demonstrates the potential for complex chemical transformations involving benzonitrile derivatives, which could be relevant for the chemical reactions of 2,4-Dimethanesulfonylbenzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their molecular structures and the types of chemical bonds present. The steric hindrance in the molecules described in paper and the intermolecular hydrogen bonding in papers , , and suggest that these compounds may have unique solubility, stability, and reactivity profiles. The kinetic investigations of substitution reactions in paper also provide valuable information on the reactivity of these molecules in aqueous solutions.

科学研究应用

光化学反应性研究

已广泛研究了各种二甲基苯腈的光化学反应性,包括2,4-二甲基变体。Howell、Pincock和Stefanova(2000年)探讨了这些化合物在不同环境中的光转位和光加成反应。他们的研究为了解反应模式和光化学潜在应用提供了宝贵的见解(Howell, Pincock, & Stefanova, 2000)。

光谱分析

T. Sarma(1986年)对包括2,4变体在内的二甲基苯腈的红外和拉曼光谱进行了深入研究。这项研究对于理解这些化合物的振动特性至关重要,这些特性可以应用于各种基于光谱的分析技术(Sarma, 1986)。

非线性光学(NLO)色团

李珠妍及其同事(2004年)探讨了含有2,4-二氧基苯甲亚甲基丙二腈基团的新型Y型聚氨酯的发展作为NLO色团。他们的工作展示了这些化合物在创造具有高热稳定性和非线性光学性能的材料方面的潜力,适用于NLO器件应用(Lee et al., 2004)。

电化学研究

A. E. Maghraby及其同事(2006年)研究了取代噻二唑的氧化还原特性,为了解这些化合物在各种溶剂中的电化学行为提供了见解。这项研究有助于更广泛地了解相关化合物的电化学性质,包括二甲磺酰苯腈(Maghraby et al., 2006)。

芳基自由基反应中的立体效应

Combellas等人(2009年)探讨了芳基自由基与表面反应中的立体效应,包括各种二甲基苯腈衍生物。这项研究为了解这些化合物的反应性和潜在的表面应用提供了见解(Combellas et al., 2009)。

作用机制

Biochemical Pathways

The specific biochemical pathways affected by 2,4-Dimethanesulfonylbenzonitrile are currently unknown

Result of Action

The molecular and cellular effects of 2,4-Dimethanesulfonylbenzonitrile’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . Specific information on how these factors influence the action of 2,4-dimethanesulfonylbenzonitrile is currently unavailable .

属性

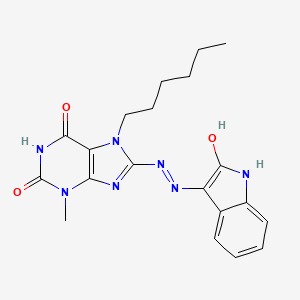

IUPAC Name |

2,4-bis(methylsulfonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S2/c1-15(11,12)8-4-3-7(6-10)9(5-8)16(2,13)14/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNUKUKFQQWIAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C#N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethanesulfonylbenzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2499296.png)

![7-[(4-Chlorophenyl)methyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2499302.png)

![N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2499308.png)

![1,3-Bis({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl})propane-1,3-dione](/img/structure/B2499311.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2499312.png)

![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499315.png)